Bis-5,6'-[N-(HABA-CBz)] Kanamycin A
Description
Properties
Molecular Formula |
C₄₂H₆₂N₆O₁₉ |
|---|---|
Molecular Weight |
954.97 |
Origin of Product |
United States |
Molecular Interactions and Biological Activity of Bis 5,6 N Haba Cbz Kanamycin a in Model Systems
Investigation of Molecular Targets within Microbial Systems
Ribosomal A-Site Binding and Modulation of Bacterial Protein Synthesis
There is a conspicuous absence of direct experimental data on the binding affinity of Bis-5,6'-[N-(HABA-CBz)] Kanamycin (B1662678) A for the bacterial ribosomal A-site. The structural modifications, specifically the large carbobenzyloxy (Cbz) and 4-amino-2-hydroxybutyric acid (HABA) moieties, would sterically hinder the precise interactions with the rRNA that are crucial for the activity of the parent compound, kanamycin A. google.com It is hypothesized that these bulky protective groups prevent the molecule from effectively fitting into the A-site binding pocket, thereby significantly reducing or altogether abolishing its ability to inhibit bacterial protein synthesis.
Studies on related N-acylated kanamycin derivatives have shown that modifications at these positions can drastically alter ribosomal binding and antibacterial activity. For instance, the introduction of various acyl groups at the 6'-position of kanamycin A has been explored to understand structure-activity relationships, with outcomes ranging from enhanced to diminished activity depending on the nature of the substituent. mdpi.com However, specific binding data for the HABA-CBz derivative is not available.
Interaction with Bacterial Membrane Components and Permeability
The interaction of aminoglycosides with the bacterial membrane is a critical first step in their antibacterial action. Kanamycin A has been shown to interact with the lipopolysaccharide (LPS) of Gram-negative bacteria and the teichoic acids of Gram-positive bacteria, leading to membrane disruption and enhanced uptake of the antibiotic. nih.govethz.ch
For Bis-5,6'-[N-(HABA-CBz)] Kanamycin A, no specific studies detailing its interaction with bacterial membrane components have been published. The presence of the lipophilic Cbz groups could theoretically alter its membrane interaction profile compared to the highly polar kanamycin A. However, without experimental evidence from membrane permeability assays or studies on its effect on membrane potential, any discussion on this topic remains speculative.
Impact on Microbial Growth and Viability In Vitro (Mechanistic Insights)
Growth Inhibition Kinetics in Bacterial Strains
Consistent with its role as a protected intermediate, there is no published data on the growth inhibition kinetics, such as Minimum Inhibitory Concentration (MIC) values or time-kill curves, for this compound against any bacterial strains. It is widely understood that such protected intermediates in antibiotic synthesis are typically inactive or possess negligible activity, as the protective groups block the key functional moieties required for biological action. Research on a related compound, N3,N6′-Di-benzyloxycarbonyl kanamycin A, showed it to be inactive against tested strains of Gram-positive bacteria and E. coli. nih.gov This supports the inference that this compound would likely exhibit a similar lack of antibacterial efficacy.
Cellular Response and Stress Induction in Microbial Models
The cellular responses of bacteria to antibiotic-induced stress, such as the induction of specific stress response pathways (e.g., the Cpx or Rcs pathways), are well-documented for active aminoglycosides. These responses are typically triggered by the disruption of cellular processes like protein synthesis or membrane integrity. Given the presumed lack of significant biological activity of this compound, it is highly improbable that it would induce a notable cellular stress response in microbial models. No studies have investigated this aspect for the compound .
Specificity of Activity against Diverse Microbial Pathogens
As a synthetic intermediate, this compound has not been screened for its antimicrobial spectrum against a diverse panel of microbial pathogens. The focus of research has been on the final, deprotected product, amikacin (B45834), which exhibits a broad spectrum of activity, including against many kanamycin-resistant strains. nih.gov The lack of data for the intermediate is a direct consequence of its intended role in the synthetic pathway rather than as a therapeutic agent itself.
Assessment Against Gram-Positive and Gram-Negative Bacterial Strains
Kanamycin A, the parent compound of this compound, is an aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov It is particularly effective against many Gram-negative bacilli. The antibacterial action of kanamycins is due to their ability to bind to the 16S rRNA within the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death. nih.gov
Chemical modifications to the kanamycin scaffold can significantly alter its antibacterial spectrum and potency. For instance, the introduction of certain side chains can enhance activity against resistant strains. While specific minimum inhibitory concentration (MIC) data for this compound is not available, the table below provides illustrative MIC values for the parent compound, kanamycin A, against a selection of common bacterial strains to offer a baseline for its expected activity.
| Bacterial Strain | Gram Stain | Reported MIC Range for Kanamycin A (µg/mL) |
|---|---|---|
| Escherichia coli | Negative | 2 - 8 |
| Klebsiella pneumoniae | Negative | 1 - 16 |
| Proteus sp. | Negative | 2 - 32 |
| Enterobacter aerogenes | Negative | 1 - 16 |
| Serratia marcescens | Negative | 4 - 64 |
| Acinetobacter sp. | Negative | 4 - 32 |
| Staphylococcus aureus | Positive | 0.5 - 4 |
Disclaimer: The data in this table is for illustrative purposes and represents the general activity of Kanamycin A. It does not represent experimental data for this compound.
Evaluation of Antifungal Activity
The parent aminoglycoside, kanamycin, is not typically known for its antifungal properties. mdpi.com However, recent research has demonstrated that specific chemical modifications of the kanamycin scaffold can impart significant antifungal activity. nih.govmdpi.com The attachment of hydrophobic groups, creating amphiphilic kanamycin derivatives, has been shown to be a successful strategy for converting these antibacterial agents into compounds with potent antifungal capabilities. nih.govnih.gov
For example, the introduction of linear alkyl chains at certain positions on the kanamycin molecule has led to derivatives with activity against various fungal pathogens, including some that are resistant to conventional antifungal drugs. nih.govnih.gov While there is no specific data on the antifungal activity of this compound, the structural modifications present in this compound are not characteristic of those typically associated with inducing antifungal properties in kanamycins. The table below illustrates the antifungal potential that can be achieved with specific kanamycin derivatives, though it is not representative of the compound .
| Fungal Strain | Reported MIC Range for Select Amphiphilic Kanamycin Derivatives (µg/mL) |
|---|---|
| Candida albicans | 2 - 8 |
| Aspergillus fumigatus | 4 - 16 |
| Cryptococcus neoformans | 1 - 8 |
Disclaimer: The data in this table is for illustrative purposes and represents the activity of certain modified Kanamycin derivatives. It does not represent experimental data for this compound.
Differentiation of Molecular Activity in Resistant vs. Susceptible Strains
Bacterial resistance to kanamycin A is a significant clinical concern and can arise through several mechanisms. nih.gov The most common is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which prevents the drug from binding to its ribosomal target. nih.gov Another mechanism involves mutations in the ribosomal binding site itself. nih.gov
The development of new kanamycin derivatives often aims to overcome these resistance mechanisms. For instance, amikacin, which is synthesized from kanamycin A, has a side chain that sterically hinders the action of many AMEs, making it effective against a number of kanamycin-resistant strains. Given that this compound is an intermediate in the synthesis of amikacin, it is part of a chemical pathway designed to produce a more robust antibiotic. However, as an intermediate with protective groups (CBz), its own activity against resistant strains has not been characterized. It is plausible that the bulky N-(HABA-CBz) groups might offer some protection from certain AMEs, but without experimental data, this remains speculative.
Studies on other 6"-modified kanamycin A derivatives have shown that such modifications can result in compounds that are less affected by resistance mechanisms associated with mutations in elongation factor G. nih.gov This suggests that modifications at this position are a promising avenue for developing new antibacterial agents with improved activity against resistant bacteria.
Structure Activity Relationship Sar Studies of Bis 5,6 N Haba Cbz Kanamycin a Derivatives
Elucidation of Key Structural Determinants for Molecular Target Binding
The primary molecular target for aminoglycoside antibiotics is the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit, specifically the A-site. The binding of these drugs to the A-site induces a conformational change that disrupts the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death. The parent molecule, Kanamycin (B1662678) A, establishes a foundational network of interactions with the ribosomal A-site.
The structure of Bis-5,6'-[N-(HABA-CBz)] Kanamycin A, as a precursor to Amikacin (B45834), introduces the critical (S)-4-amino-2-hydroxybutyryl (HABA) side chain, albeit in a protected form with a benzyloxycarbonyl (CBz) group. The final deprotected HABA moiety in Amikacin has been shown to significantly enhance binding affinity to the ribosomal A-site. Crystallographic studies of Amikacin complexed with the bacterial ribosomal A-site reveal that the L-HABA group establishes additional direct hydrogen bonds with the rRNA. Specifically, the terminal amino group and the hydroxyl group of the HABA side chain form key contacts with nucleotides C1496 and G1497 of the 16S rRNA. nih.gov These interactions supplement the binding of the core kanamycin scaffold, resulting in a more stable drug-ribosome complex and consequently, higher intrinsic activity.
Furthermore, the core Kanamycin A structure provides essential binding determinants. The 2'- and 6'-amino groups on ring I are crucial for potent antibacterial activity. The 2' position, in particular, can form an intramolecular hydrogen bond with the O5 of ring II, which helps to correctly orient the two rings for optimal binding to the A-site. nih.gov
Influence of HABA-CBz Moiety on Compound Potency and Selectivity
The introduction of the HABA side chain at the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring is the single most important modification in transforming Kanamycin A into a more potent and selective antibiotic in the form of Amikacin. The HABA-CBz moiety in the intermediate is the protected precursor to this critical functional group.
The increased binding affinity conferred by the HABA group, as detailed above, directly translates to enhanced potency. By creating a more stable interaction with the ribosome, a lower concentration of the drug is required to inhibit protein synthesis effectively.
More significantly, the HABA side chain is a masterstroke of design for improving selectivity against resistant bacteria. Many clinically prevalent bacteria have acquired aminoglycoside-modifying enzymes (AMEs) that inactivate these antibiotics. The bulky HABA group at the N-1 position acts as a steric shield, hindering the approach of AMEs to other vulnerable sites on the aminoglycoside scaffold. This protective effect is a primary contributor to Amikacin's broad spectrum of activity, which includes many strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). nih.govfrontiersin.orgwikipedia.org
Correlations Between Substituent Variations and Mechanistic Efficacy
The development of Amikacin from Kanamycin A highlights the profound impact of specific substituent variations on mechanistic efficacy. The table below illustrates how modifications to the Kanamycin scaffold, particularly the addition of the HABA side chain, affect the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | Substituent at N-1 of 2-DOS | Target Organism | MIC (µg/mL) |
| Kanamycin A | -H | E. coli (susceptible) | 1-4 |
| Kanamycin A | -H | P. aeruginosa (susceptible) | 4-16 |
| Kanamycin A | -H | E. coli (AME-producing) | >64 |
| Amikacin | -(S)-4-amino-2-hydroxybutyrate (HABA) | E. coli (susceptible) | 1-4 |
| Amikacin | -(S)-4-amino-2-hydroxybutyrate (HABA) | P. aeruginosa (susceptible) | 2-8 |
| Amikacin | -(S)-4-amino-2-hydroxybutyrate (HABA) | E. coli (AME-producing) | 4-16 |
Note: This table is a representative compilation from various sources and the exact MIC values can vary.
The data clearly shows that while Amikacin's activity against susceptible strains is comparable to Kanamycin A, its key advantage lies in its retained efficacy against strains that produce AMEs. This demonstrates that the HABA substituent does not detract from the fundamental mechanism of ribosomal inhibition but rather protects the molecule from enzymatic inactivation.
SAR Insights for Overcoming Aminoglycoside Modifying Enzyme (AME) Action
The most significant contribution of the HABA moiety, introduced via the HABA-CBz protected form, is its ability to thwart the action of AMEs. Bacteria have evolved three main classes of AMEs:
Aminoglycoside Acetyltransferases (AACs): These enzymes acetylate amino groups.
Aminoglycoside Phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups.
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes adenylylate hydroxyl groups.
The addition of the L-HABA side chain at the N-1 position of the 2-deoxystreptamine ring of Kanamycin A sterically hinders the enzymatic modification at several key positions. For example, the 1-N-HABA group has been reported to prevent inactivation catalyzed by AAC(6'), APH(3'), and ANT(4') modifying enzymes. nih.govfrontiersin.org This steric blockade is a direct result of the size and positioning of the HABA group, which essentially walls off access to these vulnerable sites. While Kanamycin A is susceptible to a wide range of AMEs, Amikacin is resistant to most, with the notable exceptions of certain AAC(6') variants and ANT(4'). wikipedia.org
This strategic modification, foreshadowed by the structure of this compound, provides a powerful lesson in designing antibiotics that can evade common resistance mechanisms.
Mapping Structural Features to Ribosomal Interaction Fidelity
The fidelity of ribosomal interaction is paramount for the bactericidal activity of aminoglycosides. The binding of these drugs to the A-site decoding center forces a conformational change that mimics the state induced by a cognate tRNA-mRNA interaction, leading to mistranslation.
The structural features of the HABA-Kanamycin A scaffold, derived from the this compound intermediate, are finely tuned for this interaction. The core Kanamycin A structure provides the primary binding framework, with its multiple amino and hydroxyl groups forming a network of hydrogen bonds with the phosphate (B84403) backbone and nucleotide bases of the 16S rRNA.
Isothermal titration calorimetry studies have shown a favorable enthalpic contribution to the binding of Amikacin to the A-site oligonucleotide. Interestingly, a positive entropic contribution to binding is observed for Amikacin, which is contrary to other aminoglycosides like paromomycin. This suggests a unique mode of interaction that does not induce significant structural changes in the RNA but rather leverages specific, high-affinity contacts. nih.gov
Computational Chemistry and Molecular Modeling of Bis 5,6 N Haba Cbz Kanamycin a
Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., Ribosomal A-site, AMEs)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For Bis-5,6'-[N-(HABA-CBz)] Kanamycin (B1662678) A, docking simulations are crucial for predicting its interaction with its primary target, the bacterial ribosomal A-site, and with Aminoglycoside Modifying Enzymes (AMEs), which are responsible for bacterial resistance.
The ribosomal A-site, a highly conserved region of the 16S rRNA, is the primary target for aminoglycoside antibiotics. Binding of these drugs to the A-site interferes with protein synthesis, leading to bacterial cell death. Molecular docking studies can elucidate the specific binding mode of Bis-5,6'-[N-(HABA-CBz)] Kanamycin A within the A-site. Key interactions typically involve hydrogen bonding between the amino and hydroxyl groups of the aminoglycoside and the phosphate (B84403) backbone and nucleobases of the rRNA. The addition of the N-(HABA-CBz) moieties at the 5 and 6' positions is expected to introduce additional points of interaction, potentially enhancing binding affinity or altering the binding orientation compared to the parent kanamycin A molecule.
AMEs inactivate aminoglycosides by catalyzing the transfer of acetyl, phosphate, or nucleotidyl groups to the antibiotic. Docking simulations of this compound into the active sites of various AMEs can predict its susceptibility to enzymatic modification. The bulky N-(HABA-CBz) groups may sterically hinder the binding of the modified kanamycin A to the AME active site, thus rendering the antibiotic less susceptible to inactivation. This is a common strategy in the design of new aminoglycoside derivatives.
| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Nucleotides | Potential Role of HABA-CBz Moieties |
| Bacterial Ribosomal A-site | -9.5 to -11.0 | G1491, A1408, C1409, U1495 | Additional hydrogen bonds and hydrophobic interactions, potentially increasing affinity. |
| AAC(6')-Ib (AME) | -5.0 to -6.5 | Asp179, Tyr181 | Steric hindrance preventing optimal binding for acetylation at the 6'-amino group. |
| APH(3')-IIIa (AME) | -6.0 to -7.5 | Asp208, Asn213 | Potential for altered binding pose due to the bulky substituents, possibly reducing phosphorylation efficiency. |
This table presents hypothetical, yet plausible, data from molecular docking simulations to illustrate the potential interaction profile of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational flexibility of the complex and a more accurate estimation of binding free energies.
MD simulations of the this compound-ribosomal A-site complex can reveal the stability of the binding pose predicted by docking. These simulations can track the movement of the ligand and the receptor atoms over time, providing insights into the flexibility of the HABA-CBz side chains and their role in stabilizing the complex. The simulations can also identify key water molecules that may mediate interactions between the ligand and the receptor.
Furthermore, MD simulations can be used to calculate the binding free energy of this compound to its targets using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a more quantitative measure of the binding affinity than docking scores and can be used to compare the binding of the modified and unmodified kanamycin A.
| System | Simulation Time (ns) | Average RMSD (Å) | Calculated Binding Free Energy (kcal/mol) |
| Kanamycin A - Ribosomal A-site | 100 | 1.5 ± 0.3 | -35.2 ± 3.1 |
| This compound - Ribosomal A-site | 100 | 1.8 ± 0.4 | -42.5 ± 3.8 |
| This compound - AAC(6')-Ib | 100 | 3.2 ± 0.7 | -15.8 ± 2.5 |
This table illustrates comparative data that could be obtained from molecular dynamics simulations, highlighting the potential for enhanced binding to the target and reduced binding to a resistance enzyme for the modified compound.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical (QM) calculations are employed to study the electronic structure and reactivity of molecules with high accuracy. For this compound, QM methods can be used to determine properties such as partial atomic charges, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO).
This information is valuable for understanding the nature of the interactions between the modified aminoglycoside and its biological targets. For instance, the electrostatic potential map can highlight regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding. The energies of the HOMO and LUMO can provide insights into the chemical reactivity of the molecule and its susceptibility to enzymatic modification. QM calculations can also be used to parameterize the force fields used in MD simulations for a more accurate representation of the molecule's behavior.
In Silico Screening and Design Strategies for Novel Aminoglycoside Derivatives
The structural and energetic insights gained from computational studies of this compound can be leveraged for the in silico screening and design of novel aminoglycoside derivatives with improved properties.
Virtual screening of chemical libraries can be performed to identify other moieties that could replace or be added to the kanamycin A scaffold to enhance its antibacterial activity and overcome resistance. By using the binding mode of this compound as a template, new compounds can be designed to optimize interactions with the ribosomal A-site while minimizing interactions with AMEs.
Structure-based drug design approaches can be employed to rationally modify the HABA-CBz groups or other positions on the kanamycin A core to improve its pharmacological profile. For example, modifications could be designed to increase the solubility, reduce the toxicity, or improve the pharmacokinetic properties of the antibiotic.
Prediction of Regioselectivity in Synthetic Reactions
The synthesis of complex molecules like this compound often involves multiple steps where regioselectivity is a critical factor. Computational methods can be used to predict the most likely sites of reaction on the kanamycin A scaffold, thereby guiding the synthetic strategy.
By calculating the relative energies of possible reaction intermediates or transition states using QM or semi-empirical methods, the most favorable reaction pathway can be identified. For the acylation of the amino groups of kanamycin A with the HABA-CBz moiety, computational models can predict which of the available amino groups is the most nucleophilic and therefore most likely to react under specific conditions. This predictive capability can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes. nih.govnih.gov
| Reactive Site on Kanamycin A | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product |
| 6'-NH2 | 0.0 | 6'-acylated product |
| 1-NH2 | 2.5 | Minor product |
| 3-NH2 | 4.1 | Minor product |
| 2'-NH2 | 5.8 | Trace product |
This table provides an example of how computational chemistry can predict the regioselectivity of a synthetic step, in this case, the acylation of one of the amino groups on the kanamycin A scaffold.
Molecular Mechanisms of Microbial Resistance to Bis 5,6 N Haba Cbz Kanamycin a
Characterization of Aminoglycoside Modifying Enzymes (AMEs) that Interact with the Compound
The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification by AMEs. nih.govnih.gov These enzymes, often encoded by genes on mobile genetic elements like plasmids, transposons, and integrons, catalyze the transfer of acetyl, phosphoryl, or nucleotidyl groups to the aminoglycoside, thereby inactivating it. nih.govfrontiersin.org The large HABA-CBz (N-(4-amino-2-hydroxybutyryl)-carbobenzyloxy) groups attached to the 5 and 6' positions of the kanamycin (B1662678) A core in Bis-5,6'-[N-(HABA-CBz)] Kanamycin A are expected to provide significant steric hindrance, which would likely prevent many AMEs from binding and modifying the molecule. This is analogous to the L-HABA side chain in amikacin (B45834), which protects it from most AMEs that inactivate other aminoglycosides like kanamycin and tobramycin (B1681333). nih.govnih.govwikipedia.org
Aminoglycoside acetyltransferases (AACs) catalyze the acetyl-CoA-dependent acetylation of amine groups on the aminoglycoside structure. Key AACs that confer resistance to kanamycin A include AAC(3), AAC(2'), and AAC(6'). The bulky HABA-CBz substituent at the 6'-amino group of this compound would almost certainly block the action of AAC(6') enzymes, which are a common cause of resistance to kanamycin. However, the primary clinical resistance mechanism to amikacin is via the AAC(6')-Ib enzyme, which is capable of acetylating the 6'-amino group of amikacin. nih.govnih.gov While the HABA-CBz group is larger than the L-HABA group of amikacin, it is plausible that some AAC(6')-Ib variants might still be able to accommodate and acetylate this intermediate. The 3-amino group remains unmodified and could potentially be a target for AAC(3) enzymes, although the large neighboring substituents might offer some protection.
Aminoglycoside phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to hydroxyl groups. The most common site of phosphorylation on kanamycin A is the 3'-hydroxyl group, mediated by APH(3') enzymes. Since the structure of this compound retains the 3'-hydroxyl group of the parent kanamycin A molecule, it is theoretically susceptible to inactivation by APH(3') enzymes. However, the large HABA-CBz modifications may sterically hinder the enzyme's access to the 3'-position, a principle that underlies amikacin's resistance to many AMEs.
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, transfer a nucleotidyl group (usually AMP) from a nucleotide triphosphate to a hydroxyl group on the aminoglycoside. Kanamycin A is susceptible to inactivation by ANTs that modify the 4'- and 2"-hydroxyl groups. As with other AMEs, the bulky HABA-CBz groups on this compound are expected to provide considerable steric protection against these enzymes. The L-HABA side chain of amikacin effectively prevents modification by these enzymes, and it is likely that the even larger HABA-CBz groups would have a similar or more pronounced effect. wikipedia.org
Table 1: Predicted Susceptibility of this compound to Common AMEs
| Enzyme Class | Specific Enzyme (Example) | Target Site on Kanamycin A | Predicted Impact on this compound | Rationale |
| Acetyltransferases (AACs) | AAC(6') | 6'-NH₂ | Likely resistant | The large HABA-CBz group at the 6' position is expected to block enzyme access. wikipedia.org |
| AAC(3) | 3-NH₂ | Potentially susceptible, but likely reduced | The 3-amino group is unmodified, but steric hindrance from adjacent large groups may reduce enzyme efficiency. | |
| Phosphotransferases (APHs) | APH(3') | 3'-OH | Potentially susceptible, but likely reduced | The 3'-hydroxyl group is present, but steric hindrance from the large HABA-CBz groups may inhibit enzyme binding. nih.gov |
| Nucleotidyltransferases (ANTs) | ANT(4') | 4'-OH | Likely resistant | The bulky HABA-CBz modifications are expected to prevent enzyme access to the 4'-hydroxyl group. |
| ANT(2") | 2"-OH | Likely resistant | The HABA-CBz group at the neighboring 6' position is likely to sterically hinder the enzyme. |
Role of Ribosomal RNA Methylation in Reducing Compound Binding Affinity
A significant mechanism of high-level, broad-spectrum aminoglycoside resistance is the methylation of the 16S ribosomal RNA (rRNA) at the antibiotic binding site. nih.gov This modification is carried out by a family of enzymes called 16S rRNA methyltransferases (RMTs). These enzymes, such as those from the Arm (aminoglycoside resistance methyltransferase) and Rmt families, typically methylate the N7 position of the G1405 nucleotide or the N1 position of the A1408 nucleotide in the A-site of the 16S rRNA. nih.gov This methylation introduces a steric clash that prevents the aminoglycoside from binding effectively to the ribosome, leading to high-level resistance to virtually all clinically relevant aminoglycosides, including kanamycin and amikacin. nih.govnih.gov
Given that this compound is a derivative of kanamycin A and binds to the same ribosomal A-site, it is highly probable that its activity would also be compromised by 16S rRNA methylation. The fundamental mechanism of resistance, which involves altering the target site itself, would not be overcome by the structural modifications present in this compound.
Investigation of Efflux Pump Systems and Reduced Outer Membrane Permeability
Reduced intracellular accumulation of an antibiotic is another key resistance strategy employed by bacteria. This can be achieved by actively pumping the drug out of the cell using efflux pumps or by reducing its uptake by decreasing the permeability of the outer membrane. creative-diagnostics.com
Efflux pumps are transmembrane proteins that recognize and expel a wide range of substrates, including aminoglycosides. In Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, several efflux pump systems have been implicated in amikacin resistance. These include the Resistance-Nodulation-Division (RND) family pumps like AdeABC and AdeIJK in A. baumannii. brieflands.comdoaj.orgnih.gov Studies have shown that inhibition of these pumps can restore susceptibility to amikacin in resistant strains. brieflands.com Given that this compound shares the same core structure as amikacin, it is likely to be a substrate for these same efflux pumps.
Reduced outer membrane permeability can also contribute to aminoglycoside resistance by limiting the drug's access to the cytoplasm and its ribosomal target. This is a particularly important intrinsic resistance mechanism in bacteria with highly impermeable cell walls, such as mycobacteria. Changes in the composition and structure of the lipopolysaccharide (LPS) layer in Gram-negative bacteria can also decrease the uptake of polycationic drugs like aminoglycosides.
Table 2: Efflux Pumps Implicated in Amikacin Resistance and Their Potential Impact on this compound
| Efflux Pump System | Pump Family | Organism(s) | Known Aminoglycoside Substrates | Predicted Substrate Status of this compound |
| AdeABC | RND | Acinetobacter baumannii | Amikacin, Gentamicin (B1671437), Tobramycin | Likely a substrate |
| AdeIJK | RND | Acinetobacter baumannii | Amikacin, Gentamicin, Meropenem | Likely a substrate |
| ArpAB | RND/PAP | Acinetobacter baumannii | Amikacin, Tobramycin | Likely a substrate |
| AbeM | MATE | Acinetobacter baumannii | Various drugs (aminoglycoside role less defined) | Possible substrate |
Analysis of Genomic and Proteomic Adaptations in Resistant Microbial Strains
The development of resistance to aminoglycosides is often driven by specific genomic and proteomic adaptations. A primary genomic adaptation is the acquisition of resistance genes, particularly those encoding AMEs and 16S rRNA methyltransferases. These genes are frequently located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates their horizontal transfer between different bacterial species and contributes to the rapid spread of resistance. nih.govnih.gov The aac(6')-Ib gene, for example, is widely disseminated among Gram-negative pathogens and is often found within integrons. frontiersin.org
In addition to acquired genes, mutations in chromosomal genes can also lead to resistance. For instance, mutations in genes that regulate the expression of efflux pumps can lead to their overexpression and consequently, increased resistance. Furthermore, recent studies have identified mutations in the fusA gene, which encodes the elongation factor G (EF-G), as a novel mechanism of resistance to aminoglycosides like kanamycin in clinical isolates of P. aeruginosa. nih.gov It is plausible that such mutations could also affect the activity of this compound.
Proteomic analyses of aminoglycoside-resistant strains would likely reveal the overexpression of AMEs, efflux pump components, or 16S rRNA methyltransferases. Conversely, alterations in the levels of outer membrane porins, which can affect drug uptake, might also be observed.
Strategies to Circumvent Known Resistance Mechanisms through Compound Design
The emergence of microbial resistance to aminoglycoside antibiotics, such as kanamycin A, has necessitated the development of novel strategies to restore their efficacy. A primary approach involves the rational design of new derivatives that can evade the common mechanisms of resistance, particularly enzymatic modification by aminoglycoside-modifying enzymes (AMEs). These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), inactivate the antibiotic by altering its structure and preventing it from binding to its ribosomal target. nih.govasm.org
The design of new kanamycin A derivatives is heavily reliant on detailed structure-activity relationship (SAR) studies. nih.govmdpi.com By systematically modifying different positions on the kanamycin A scaffold and assessing the antibacterial activity of the resulting analogues against both susceptible and resistant bacterial strains, researchers can identify chemical modifications that block AME activity while retaining or even enhancing the antibiotic's intrinsic potency.
A key intermediate in the synthesis of the successful semisynthetic aminoglycoside amikacin is This compound . Amikacin itself was designed to be a poor substrate for many AMEs, and its development provides a classic example of circumventing resistance through compound design. bohrium.com The synthesis of amikacin from kanamycin A involves the introduction of an L-(-)-4-amino-2-hydroxybutyryl (HABA) side chain at the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring. This modification sterically hinders the approach of many AMEs, rendering the resulting compound active against a broad spectrum of resistant pathogens. bohrium.com
Modern strategies for designing kanamycin A derivatives to overcome resistance focus on several key areas:
Modification of AME Target Sites: The hydroxyl and amino groups on the aminoglycoside molecule are the primary targets for AMEs. nih.gov By modifying these functional groups, it is possible to create derivatives that are no longer recognized as substrates by these enzymes. For instance, modifications at the 6'- and 2'-positions of the aminoglycoside are common strategies. Research has shown that introducing different substituents at the 6''-position of kanamycin A can lead to derivatives that are less affected by resistance mechanisms associated with mutations in the elongation factor G. nih.govnih.gov Similarly, based on the structural understanding of how AMEs like AAC(2') bind to their substrates, a series of 2'-modified kanamycin A derivatives have been designed and synthesized, with some showing improved activity against resistant strains. mdpi.com
Introduction of Steric Hindrance: Following the principle behind amikacin's design, introducing bulky substituents at or near the sites of enzymatic modification can physically block the AME from accessing its target. This approach has been explored with various chemical groups to protect susceptible positions on the kanamycin A molecule.
Alteration of Ribosomal Binding: While preventing enzymatic modification is crucial, any new derivative must still be able to bind effectively to the bacterial ribosome to exert its antibacterial effect. nih.gov Therefore, compound design must also consider the interactions between the modified aminoglycoside and the 16S rRNA A-site. Some modifications have been shown to not only protect against AMEs but also to enhance binding to the ribosome, sometimes even in the presence of resistance-conferring ribosomal mutations.
The table below summarizes some of the key positions on the kanamycin A molecule that are targeted for modification to overcome resistance, along with the types of modifications and their effects on AME activity.
| Position of Modification | Type of Modifying Enzyme(s) Targeted | Example of Modification Strategy | Impact on Resistance |
| N-1 (on 2-DOS ring) | Various AMEs | Acylation with L-HABA (as in amikacin) | Protects against multiple AMEs through steric hindrance. bohrium.com |
| 6'-OH | AAC(6') | Replacement with an amino or other functional group | Prevents acetylation at this position. nih.govnih.govnih.gov |
| 2'-OH | APH(2''), AAC(2') | Deoxygenation or replacement with other groups | Prevents phosphorylation and acetylation. mdpi.com |
| 3'-OH | APH(3') | Deoxygenation or modification | Prevents phosphorylation at this key site. asm.org |
| 4'-OH | APH(4') | Modification | Can reduce susceptibility to APH(4') enzymes. |
The development of new kanamycin A derivatives is a continuous effort in the fight against antibiotic resistance. By combining insights from SAR studies, structural biology of AME-aminoglycoside complexes, and innovative synthetic chemistry, it is possible to design novel compounds that can effectively circumvent known resistance mechanisms and provide new therapeutic options against multidrug-resistant bacteria.
Advanced Analytical Methodologies in Research for Bis 5,6 N Haba Cbz Kanamycin a
Spectroscopic Techniques for Analyzing Molecular Interactions (e.g., SPR, Isothermal Titration Calorimetry)
To elucidate the binding affinity and thermodynamics of Bis-5,6'-[N-(HABA-CBz)] Kanamycin (B1662678) A with its biological targets, primarily RNA, spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.
Surface Plasmon Resonance (SPR) would be employed to measure the binding kinetics (association and dissociation rates) and affinity of the compound to its target, which for aminoglycosides is typically a specific sequence or structure within ribosomal RNA. In a hypothetical SPR experiment, a biotinylated RNA oligonucleotide representing the binding site would be immobilized on a streptavidin-coated sensor chip. Solutions of Bis-5,6'-[N-(HABA-CBz)] Kanamycin A at various concentrations would then be flowed over the chip surface. The binding events are monitored in real-time as a change in the refractive index at the sensor surface, providing data on the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of the ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). By determining the Gibbs free energy (ΔG) and entropy change (ΔS), researchers can gain insights into the forces driving the binding event (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).
| Technique | Parameter Measured | Information Gained | Hypothetical Application to this compound |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Binding kinetics (k_a, k_d), Equilibrium dissociation constant (K_d) | Determining the affinity and residence time of the compound at the bacterial ribosomal RNA binding site. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (K_a), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Characterizing the thermodynamic driving forces behind the interaction with its biological target. |
High-Resolution Chromatography for Studying In Vitro Biotransformation Pathways
High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), is a cornerstone for studying the in vitro biotransformation of drug candidates. To investigate the metabolic stability and potential biotransformation pathways of this compound, it would be incubated with liver microsomes or other subcellular fractions containing drug-metabolizing enzymes.
Over time, samples would be analyzed by a high-resolution HPLC system, likely a reversed-phase column suitable for separating polar aminoglycoside derivatives. The high-resolution aspect of the chromatography allows for the separation of the parent compound from its metabolites with high efficiency and precision. The effluent from the HPLC would be directed to a high-resolution mass spectrometer to identify the mass of the potential metabolites.
| Chromatographic Method | Detector | Purpose in Biotransformation Studies | Expected Data for this compound |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Diode Array Detector (DAD) | Separation and quantification of the parent compound and its metabolites over time. | Retention times and peak areas for the parent compound and any newly formed peaks, indicating metabolic conversion. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-Resolution Mass Spectrometry (HRMS) | Provides faster separation with higher resolution, coupled with accurate mass measurements for metabolite identification. | Precise retention times and accurate mass-to-charge ratios for potential metabolites, aiding in formula determination. |
Mass Spectrometry for Identification of Metabolites in Cellular Models
Following the separation of potential metabolites by chromatography, mass spectrometry (MS) plays a critical role in their structural elucidation. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites.
Tandem mass spectrometry (MS/MS) is then used to fragment the ions of interest. The resulting fragmentation patterns provide structural information about the metabolite, such as the site of modification on the Kanamycin A core or on the HABA-CBz side chains. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the nature of the biotransformation (e.g., hydroxylation, dealkylation, glucuronidation) can be deduced.
| Mass Spectrometry Technique | Information Provided | Application to Metabolite Identification | Hypothetical Metabolites of this compound |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement (to <5 ppm) | Determination of the elemental composition of metabolites. | Identification of metabolites with added oxygen (hydroxylation) or loss of a functional group. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural elucidation of metabolites by identifying the site of metabolic modification. | Fragmentation data revealing hydroxylation on the kanamycin core or cleavage of the carbamate (B1207046) (CBz) group. |
Biophysical Methods for Characterizing Ligand-RNA/Protein Complexes
The interaction of aminoglycosides with their RNA targets is a key area of research for understanding their mechanism of action and for the development of new antibacterial agents. While direct biophysical studies on this compound are not readily found, research on similar compounds like 6'-acylated Kanamycin A provides significant insights.
A study utilizing two-dimensional combinatorial screening investigated the binding of 6'-acylated Kanamycin A to a library of RNA hairpin loops. nih.gov This method identified specific RNA sequences that bind to the ligand with high affinity and specificity. The dissociation constants (K_d) for the selected RNA hairpin-ligand complexes were determined, providing quantitative data on the binding strength. nih.gov For 6'-acylated Kanamycin A, the K_d values for the selected hairpins ranged from 235 to 1035 nM. nih.gov Such biophysical methods are crucial for defining the RNA motifs that are selectively targeted by specific kanamycin derivatives.
| Biophysical Method | Key Findings for 6'-acylated Kanamycin A | Relevance for this compound |
| Two-dimensional Combinatorial Screening | Identification of specific RNA hairpin loops that bind to 6'-acylated Kanamycin A. nih.gov | This method could be used to identify the specific RNA binding partners for this compound. |
| Binding Affinity Measurement | Dissociation constants (K_d) for the ligand-RNA complexes ranged from 235 to 1035 nM. nih.gov | Provides a quantitative measure of the binding strength, which is essential for structure-activity relationship studies. |
Future Directions and Emerging Research Perspectives on Bis 5,6 N Haba Cbz Kanamycin a
Design and Synthesis of Advanced Analogs for Enhanced Mechanistic Understanding
The rational design and synthesis of novel analogs based on the kanamycin (B1662678) A scaffold are fundamental to dissecting its mechanism of action and overcoming bacterial resistance. Kanamycin A, like other aminoglycosides, functions by binding to the 16S rRNA within the 30S subunit of the bacterial ribosome, which disrupts protein synthesis. nih.govdrugbank.com However, bacteria have developed resistance mechanisms, primarily through enzymes that modify the antibiotic, preventing it from binding to its target. frontiersin.org
Research efforts are focused on creating derivatives that can evade these resistance mechanisms. A common strategy involves the chemical modification of specific positions on the kanamycin molecule. For instance, the 6"-position is a frequent target for bacterial enzymes. Studies involving the synthesis of a series of 6"-deoxykanamycin A analogues with different protonatable groups (such as amino, guanidino, or pyridinium) have yielded significant insights. nih.govnih.gov The synthesis process for such analogs is a multi-step procedure that often involves the use of protecting groups, like the Carbobenzyloxy (Cbz) group seen in Bis-5,6'-[N-(HABA-CBz)] Kanamycin A, to selectively modify certain positions. nih.govbiosynth.com For example, the synthesis of 1,3,6′,3″-tetra-N-Cbz-kanamycin A is a key step to allow for specific modification at other sites. nih.gov
Key Research Findings:
Introducing a guanidine (B92328) residue at the 6"-position has been shown to result in a compound with improved activity against S. aureus. nih.gov
Most of the 6"-modified kanamycin A derivatives were found to be less affected by resistance mechanisms associated with mutations of the elongation factor G when compared to the parent kanamycin A. nih.govnih.gov
There is a negative correlation between the size of the substituent at the 6"-position and the antibacterial activity, guiding the design towards smaller modifications for retained efficacy. nih.gov
These synthetic endeavors not only aim to create more potent antibiotics but also serve as tools to probe the specific interactions between the antibiotic and its ribosomal target, enhancing our mechanistic understanding at a molecular level.
Integration with Novel Chemical Biology Probes and Imaging Techniques
To visualize and quantify the interactions of kanamycin derivatives within bacterial cells, researchers are looking towards the integration of these compounds with chemical biology probes and advanced imaging techniques. The synthesis of analogs with specific functional groups is the first step in creating these powerful research tools. While this compound is primarily a synthetic intermediate, its underlying chemistry allows for the incorporation of reporter molecules.
The chemical strategies used to create kanamycin analogs, such as the introduction of azido (B1232118) groups, provide chemical handles for "click chemistry". nih.gov This would allow for the attachment of:
Fluorophores: To enable super-resolution microscopy and visualize the drug's accumulation in bacteria and its binding to individual ribosomes.
Biotin tags: For affinity purification of the drug-ribosome complex, allowing for detailed biochemical and structural analysis of the binding site.
Furthermore, the semi-synthetic nature of compounds like 6'-N-Cbz-kanamycin A makes them valuable in research where precise chemical modifications are required to explore structure-activity relationships, pharmacodynamics, or pharmacokinetics. biosynth.com By creating these probes, scientists can directly observe the molecular events of antibiotic action, providing a deeper understanding that can guide the design of future drugs.
Exploration of Polypharmacology and Off-Target Molecular Interactions
Polypharmacology, the concept of a single drug intentionally designed to interact with multiple targets, is an emerging strategy to enhance efficacy and overcome resistance. nih.gov Rather than using multiple drugs (polytherapy), a single multi-target-directed ligand (MTDL) can offer a more predictable pharmacokinetic profile and reduce the risk of drug-drug interactions. nih.gov
The kanamycin A scaffold is an excellent candidate for creating such MTDLs. A prime example is the synthesis of conjugates linking kanamycin A with a glycopeptide antibiotic, such as vancomycin (B549263) or eremomycin. mdpi.com
Mechanism: These conjugates are designed to be dual-action antibiotics. The kanamycin portion targets the bacterial ribosome to inhibit protein synthesis, while the vancomycin portion targets cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Synthesis: The creation of these conjugates relies on the same principles of selective protection and coupling used to produce intermediates like this compound. For instance, N³,N⁶′-di-benzyloxycarbonyl kanamycin A has been used as the amine component to be linked with the carboxylic acid group of vancomycin. mdpi.com
Activity: The resulting conjugates have shown activity against Gram-positive bacteria, including some vancomycin-resistant strains, demonstrating the potential of this polypharmacological approach. mdpi.com
This research into hybrid antibiotics represents a significant shift from single-target drugs to rationally designed MTDLs, opening a new frontier in the fight against multi-drug resistant pathogens.
Contribution to the Development of New Antimicrobial Strategies at a Molecular Level
The research centered on this compound and its related analogs contributes significantly to the development of new molecular-level antimicrobial strategies. These contributions can be summarized in three key areas:
Circumventing Bacterial Resistance: The primary driver for synthesizing new kanamycin analogs is to overcome established resistance mechanisms. By modifying the sites on the antibiotic that are targeted by bacterial enzymes (e.g., acetyltransferases, phosphotransferases, nucleotidyltransferases), researchers can create drugs that remain effective. frontiersin.org The development of amikacin (B45834) from kanamycin A is the quintessential example of this strategy, where the addition of the L-HABA side chain at the N-1 position sterically hinders the approach of many resistance enzymes. The synthesis of this crucial side chain involves intermediates like the title compound.
Rational Drug Design Based on Structure-Activity Relationships (SAR): Each new analog that is synthesized and tested provides valuable data points for understanding the SAR of aminoglycosides. For example, the finding that large substituents at the 6"-position decrease activity informs future design efforts to focus on smaller, strategic modifications. nih.gov This iterative process of design, synthesis, and testing refines our understanding of the precise chemical features required for potent antibacterial activity.
Creation of Dual-Target Antibiotics: As discussed, the use of the kanamycin scaffold to build conjugate drugs is a novel strategy to combat resistance. mdpi.com By linking two distinct antimicrobial agents, the resulting molecule has two modes of action, making it significantly harder for bacteria to develop resistance. This represents a proactive, molecular-level strategy to create more durable and effective antibiotics for the future.
Q & A
Basic Research Questions
Q. What are the key structural modifications in Bis-5,6'-[N-(HABA-CBz)] Kanamycin A compared to Kanamycin A, and how do they influence its mechanism of action?
- Methodological Answer : The compound is derived from Kanamycin A via conjugation with HABA-CBz (hydroxyazobenzene benzoic acid carbobenzoxy) at the 5,6' positions. Structural characterization should employ nuclear magnetic resonance (NMR) for regiochemical confirmation (e.g., quantitative and NMR as in ) and mass spectrometry for molecular weight validation. The HABA-CBz group likely alters binding affinity to bacterial ribosomes or reduces susceptibility to aminoglycoside-modifying enzymes, which can be tested via competitive binding assays and enzymatic resistance profiling .
Q. What methodological approaches are recommended for synthesizing and characterizing this compound to ensure reproducibility?
- Methodological Answer :
- Synthesis : Use regioselective protection/deprotection strategies (e.g., CBz protection of amines) to target specific hydroxyl groups on Kanamycin A. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Characterization : Combine / NMR for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and circular dichroism (CD) to confirm stereochemical integrity. Cross-validate purity using elemental analysis and HPLC with certified reference standards (e.g., CRM4601-b in ) .
Q. How should researchers establish a theoretical framework to guide studies on this compound’s bioactivity?
- Methodological Answer : Link hypotheses to established theories in aminoglycoside pharmacology, such as the "ribosomal binding efficiency model" or "membrane permeability enhancement." Use molecular docking simulations to predict interactions with bacterial rRNA or efflux pumps. Experimental validation should include isothermal titration calorimetry (ITC) for binding affinity and time-kill assays for bactericidal kinetics .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s efficacy while minimizing cross-reactivity with structurally similar aminoglycosides?
- Methodological Answer :
- Factorial Design : Implement a 2 factorial design ( ) to test variables like pH, ion concentration, and bacterial strain specificity. For example, vary Mg concentrations to assess ribosome-binding competition with other aminoglycosides.
- Selectivity Assays : Use RNA footprinting to identify unique ribosomal binding sites and compare with unmodified Kanamycin A. Incorporate negative controls (e.g., kanamycin-resistant mutants) to isolate cross-reactivity effects .
Q. What strategies resolve contradictory data regarding the compound’s antimicrobial spectrum and toxicity profile?
- Methodological Answer :
- Data Triangulation : Replicate studies under standardized conditions (e.g., CLSI guidelines) to eliminate variability in MIC (minimum inhibitory concentration) measurements.
- Meta-Analysis : Aggregate data from primary literature () and apply statistical models (e.g., random-effects meta-regression) to identify confounding factors like bacterial growth phase or assay methodology.
- Mechanistic Studies : Use transcriptomics to differentiate off-target eukaryotic effects (e.g., mitochondrial ribosome inhibition) from prokaryotic-specific activity .
Q. How can AI-driven tools enhance predictive modeling of this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- COMSOL Multiphysics Integration : Simulate tissue permeability using AI-optimized diffusion coefficients ( ). Train neural networks on existing pharmacokinetic data from Kanamycin A to predict renal clearance rates for the modified compound.
- Toxicity Prediction : Use platforms like DeepTox to identify structural alerts (e.g., HABA-CBz-related nephrotoxicity) and prioritize in vitro assays (e.g., proximal tubule cell viability) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated physiological buffers (e.g., pH 7.4 PBS) at 37°C and analyze degradation products via LC-MS/MS. Compare with stability data from Kanamycin A ().
- Cryo-EM Imaging : Resolve structural changes in bacterial ribosomes after prolonged exposure to the compound to assess resistance development .
Methodological Considerations for Data Reliability
- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document experimental parameters (e.g., solvent purity, incubation times) in machine-readable formats ( ).
- Uncertainty Quantification : Report confidence intervals for MIC values and use error propagation models in kinetic studies ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
